R(+)-Pentobarbital

Description

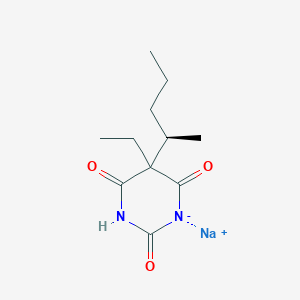

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

21642-83-1 |

|---|---|

Molecular Formula |

C11H17N2NaO3 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

sodium;5-ethyl-5-[(2R)-pentan-2-yl]pyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C11H18N2O3.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |

InChI Key |

QGMRQYFBGABWDR-OGFXRTJISA-M |

Isomeric SMILES |

CCC[C@@H](C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |

Origin of Product |

United States |

Stereochemical Characterization of R + Pentobarbital

Enantiomeric Forms and Nomenclatures of Pentobarbital (B6593769)

Pentobarbital's chirality originates from the asymmetric carbon atom at the 2'-position of the 1-methylbutyl side chain. psu.edu This results in two non-superimposable mirror images known as enantiomers. These enantiomers are designated based on their optical activity and their absolute configuration according to the Cahn-Ingold-Prelog (CIP) priority rules.

The R(+) enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). Conversely, the S(-) enantiomer is levorotatory, rotating plane-polarized light to the left.

The systematic IUPAC name for R(+)-Pentobarbital is 5-ethyl-5-[(1R)-1-methylbutyl]-2,4,6(1H,3H,5H)-pyrimidinetrione. This nomenclature precisely describes the molecular structure, indicating an ethyl group and a (1R)-1-methylbutyl group attached to the fifth carbon of the pyrimidinetrione ring. The "(R)" designation specifies the spatial arrangement of the substituents around the chiral center in the side chain.

Table 1: Nomenclature and Properties of Pentobarbital Enantiomers

| Property | This compound | S(-)-Pentobarbital |

|---|---|---|

| IUPAC Name | 5-ethyl-5-[(1R)-1-methylbutyl]-2,4,6(1H,3H,5H)-pyrimidinetrione | 5-ethyl-5-[(1S)-1-methylbutyl]-2,4,6(1H,3H,5H)-pyrimidinetrione |

| Optical Rotation | Dextrorotatory (+) | Levorotatory (-) |

| Absolute Configuration | R | S |

| CAS Registry Number | 21045-50-1 | 5767-32-8 |

| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₃ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol |

Methods for Enantiomeric Purity Determination in Research

Ensuring the enantiomeric purity of this compound is critical for research applications. Several analytical techniques are employed to separate and quantify the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating enantiomers. nih.govlongdom.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sygnaturediscovery.com Both direct and indirect methods can be used. The direct method involves using a CSP, while the indirect method requires derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For preparative separations to obtain pure enantiomers, preparative HPLC is the method of choice. nih.gov

Gas Chromatography (GC) with Chiral Derivatization

Gas chromatography can also be used for enantiomeric separation. chromatographyonline.com Similar to indirect HPLC, this method often involves derivatization of the pentobarbital enantiomers with a chiral reagent to form diastereomeric pairs. chromatographyonline.com These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. chromatographyonline.com Alternatively, a direct approach using a chiral stationary phase in the GC column can be employed. ijsra.net GC methods can be highly sensitive, capable of detecting barbiturates at very low concentrations. ijsra.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvents

NMR spectroscopy offers another avenue for chiral analysis. researchgate.net In the presence of a chiral solvating agent, the enantiomers of a chiral compound can exhibit different chemical shifts in the NMR spectrum. researchgate.netsolvias.com This interaction forms transient diastereomeric solvates, breaking the magnetic equivalence of the enantiomeric nuclei and allowing for their differentiation and quantification. researchgate.net This method provides a powerful tool for determining enantiomeric excess.

Enantioselective Immunoassays

Enantioselective immunoassays provide a highly specific method for quantifying individual enantiomers. nih.gov These assays utilize antibodies that are specifically raised to bind to one enantiomer over the other. nih.gov For instance, radioimmunoassays have been developed for both R- and S-pentobarbital by immunizing animals with conjugates of the individual enantiomers. nih.gov These assays demonstrated high selectivity, with minimal cross-reactivity from the opposite enantiomer. nih.gov Fluorescence polarization immunoassay (FPIA) is another immunoassay technique that has been adapted for the quantification of pentobarbital. psu.edunih.gov

Challenges in Enantioselective Synthesis and Preparation for Research

The preparation of enantiomerically pure this compound for research presents significant challenges. chemrxiv.orgresearchgate.net The synthesis of molecules with fully substituted stereocenters is known to be demanding. chemrxiv.org

One major hurdle is controlling the stereochemistry during the synthesis. Traditional synthetic routes often result in a racemic mixture, a 50:50 mixture of both enantiomers. wikipedia.org The separation of these enantiomers, a process known as chiral resolution, can be complex and inefficient. nih.gov

Developing asymmetric synthetic methods that directly produce the desired enantiomer in high purity is a key area of research. researchgate.netacs.org This often involves the use of chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific stereoisomer. mdpi.com For example, palladium-catalyzed asymmetric allylic alkylation has been explored for the enantioselective synthesis of pentobarbital. acs.orgmdpi.com However, these methods can be sensitive to reaction conditions, and achieving high enantioselectivity can be difficult. mdpi.com The high reactivity of intermediates in some catalytic processes, particularly in photocatalysis, can also make it challenging to suppress the formation of the unwanted racemic product. beilstein-journals.org

Furthermore, the synthesis of chiral tertiary alcohols, a structural feature related to the pentobarbital chiral center, is generally challenging due to steric hindrance. researchgate.net The construction of all-carbon quaternary stereocenters, as found in pentobarbital, remains one of the most significant challenges in asymmetric catalysis. nih.gov

Pharmacological Characterization of R + Pentobarbital at the Molecular and Cellular Level

Mechanisms of Action at the Gamma-Aminobutyric Acid Type A (GABA A) Receptor Complex

R(+)-Pentobarbital exerts its effects on the GABA A receptor, a pentameric structure composed of various subunit combinations, which dictates its pharmacological properties. plos.orgwikipedia.org These receptors are responsible for mediating fast inhibitory neurotransmission by conducting chloride ions across neuronal membranes. plos.orguniprot.org

This compound acts as a positive allosteric modulator of the GABA A receptor. drugbank.comtaylorandfrancis.com It binds to a site on the receptor complex that is distinct from the GABA binding site itself. drugbank.comwikipedia.org This binding enhances the receptor's response to GABA. researchgate.netoup.com Studies have shown that barbiturates like pentobarbital (B6593769) bind at interfaces between the receptor's subunits. researchgate.net The presence of certain anions, such as chloride, is crucial for these interactions. jneurosci.organnualreviews.org

The subunit composition of the GABA A receptor significantly influences the effects of pentobarbital. nih.govnih.gov The receptor is a heteropentamer, typically consisting of α, β, and γ subunits. plos.orguniprot.org The specific isoforms of these subunits determine the receptor's affinity and efficacy for pentobarbital. nih.gov For example, receptors containing the α6 subunit exhibit a greater maximal response to pentobarbital, even exceeding the response to GABA. nih.govnih.gov

Research indicates that pentobarbital induces different structural rearrangements in the GABA A receptor compared to GABA, suggesting distinct mechanisms of activation. nih.gov While GABA binding leads to an increase in fluorescence of certain labeled residues, pentobarbital can cause a decrease, highlighting the different conformational changes elicited by the two molecules. nih.gov The binding of pentobarbital is thought to involve the transmembrane domains of the β subunits. nih.gov

| Receptor Subunit Combination | Effect of Pentobarbital | Reference |

|---|---|---|

| α1β2γ2s | Potentiation of GABA response (236% of GABA EC20) | nih.gov |

| α6β2γ2s | Potentiation of GABA response (536% of GABA EC20); direct activation response larger than maximum GABA response (150-170%). | nih.gov |

| α1β3γ2L | Direct activation with an EC50 of approximately 190 μM and an efficacy of 75% of the GABA response. | semanticscholar.org |

| Receptors with β2N265S mutation | Potentiation of GABA responses by pentobarbital is unaffected, unlike the reduced potentiation seen with etomidate. | jneurosci.org |

This compound enhances GABA-mediated inhibition by increasing the duration of chloride ion channel openings, rather than the frequency. drugbank.comwikipedia.org This prolonged opening allows for a greater influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. plos.orgumich.edu

Studies using single-channel patch-clamp techniques have provided detailed insights into these kinetic changes. Pentobarbital increases the mean open time of the channel and the number of openings within a burst, without significantly altering the channel's conductance. umich.eduumich.edunih.gov This contrasts with benzodiazepines, which primarily increase the frequency of channel opening. wikipedia.org At higher concentrations, pentobarbital can directly gate the channel, and at very high concentrations, it can act as a channel blocker. nih.govnih.gov

| Parameter | Effect of Pentobarbital | Reference |

|---|---|---|

| Mean Channel Open Time | Increased | umich.eduumich.edunih.gov |

| Channel Opening Frequency | Not significantly changed | umich.edu |

| Burst Duration | Prolonged | umich.edu |

| Number of Openings per Burst | Increased | umich.edu |

| Channel Conductance | Unaltered | umich.edu |

The effects of this compound on the GABA A receptor are highly dependent on its concentration. nih.govnih.govnih.gov

Low Concentrations (micromolar range): At these concentrations, pentobarbital primarily acts as a positive allosteric modulator, potentiating the effect of GABA. nih.govnih.gov It shifts the GABA concentration-response curve to the left, meaning a lower concentration of GABA is needed to elicit a given response. plos.orgresearchgate.net For instance, 236 μM pentobarbital can reduce the EC50 for GABA by about twenty-fold. plos.orgresearchgate.net

High Concentrations (higher micromolar to millimolar range): At higher concentrations, pentobarbital can directly activate the GABA A receptor in the absence of GABA, acting as a GABA-mimetic. nih.govnih.govnih.gov However, the maximal current elicited by pentobarbital alone is typically less than that produced by a saturating concentration of GABA for most receptor subtypes. plos.org At even higher concentrations (millimolar range), pentobarbital can cause inhibition or a block of the open channel. nih.govnih.gov

| Pentobarbital Concentration Range | Primary Effect on GABA A Receptor | Reference |

|---|---|---|

| Low (μM) | Positive allosteric modulation (potentiation of GABA response) | nih.govnih.gov |

| High (100 μM - 1 mM) | Direct activation (GABA-mimetic) | plos.orgnih.govnih.gov |

| Very High (mM) | Channel block/inhibition | nih.govnih.gov |

Modulation of Chloride Ion Conductance and Channel Gating Kinetics

Enantioselective Differences in GABA A Receptor Modulation

Pentobarbital is a chiral molecule, existing as two stereoisomers: this compound and S(-)-pentobarbital. These enantiomers exhibit differences in their pharmacological activity.

While detailed molecular studies focusing specifically on the enantiomers of pentobarbital at the receptor level are limited in the provided search results, behavioral studies in animals suggest differences in their potency and efficacy. For example, in mice, the S-(-) isomer of pentobarbital was found to decrease spontaneous motor activity at lower doses than the R-(+) isomer. nih.gov Conversely, moderate to high doses of this compound were observed to increase spontaneous motor activity, an effect not seen with the S-(-) isomer. nih.gov These behavioral differences imply underlying enantioselective interactions at the receptor level, although the precise mechanisms for these differences in potency and efficacy at the GABA A receptor are not fully elucidated in the available information.

Molecular Basis of Enantiomeric Specificity in Receptor Interaction

The stereoselective action of many anesthetic agents is a key indicator of their interaction with specific binding sites on protein targets rather than non-specific effects on the lipid bilayer of cell membranes. oup.com For pentobarbital, the enantiomers demonstrate distinct interactions at the molecular level, particularly within the GABA-A receptor, which is a primary target for its anesthetic effects. researchgate.netplos.org

Research investigating the molecular mechanisms for this enantiomeric discrimination has focused on the transmembrane domain (TMD) of the GABA-A receptor. researchgate.net Computational modeling studies have identified a binding site for both (R)- and (S)-pentobarbital within the TM2-TM2' inter-subunit region of the receptor, which is also recognized as a binding site for the anesthetic propofol. researchgate.net The molecular discrimination between the pentobarbital enantiomers at this site arises from differences in both hydrogen bonding and steric fitting. researchgate.net

The barbital (B3395916) ring of both enantiomers can form hydrogen bonds with the amino acid residue Glu270 at the TM2-TM2' site. researchgate.net However, the critical difference lies in the spatial arrangement of the substituent groups. The methyl group adjacent to the chiral carbon atom is oriented differently for each enantiomer, leading to a more favorable steric fit for one over the other. researchgate.net This difference in fit results in a significant variance in binding energy. Molecular docking calculations have estimated the binding energy for (R)-pentobarbital to be -34.4 kcal mol⁻¹, while the binding energy for (S)-pentobarbital is -31.5 kcal mol⁻¹, a difference of 2.9 kcal mol⁻¹. researchgate.net This energetic disparity underscores the more stable and favorable binding of the (R)-enantiomer at this specific site, providing a molecular basis for its observed pharmacological properties. researchgate.net

Table 1: Calculated Binding Energies of Pentobarbital Enantiomers at the GABA-A Receptor TM2-TM2' Site This interactive table summarizes the calculated binding energies for R(+)- and S(-)-Pentobarbital.

| Enantiomer | Calculated Binding Energy (kcal mol⁻¹) |

|---|---|

| (R)-Pentobarbital | -34.4 researchgate.net |

| (S)-Pentobarbital | -31.5 researchgate.net |

Interactions with Other Neurotransmitter Systems and Ion Channels

Beyond its primary action on GABA-A receptors, this compound also interacts with other critical components of the nervous system, including nicotinic cholinergic receptors, voltage-gated calcium channels, and glutamate (B1630785) receptor systems. These interactions are also characterized by significant enantiomeric specificity.

Pentobarbital enantiomers exhibit complex and stereoselective interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Studies on nAChR-rich membranes from Torpedo electroplaques have revealed four distinct actions:

Inhibition of Cation Flux: Both enantiomers inhibit the flow of cations through the receptor's ion channel, with IC50 values of approximately 25 µM. This particular action shows very weak stereoselectivity. nih.gov

Saturable Binding: R(+)-[14C]Pentobarbital binds to a specific, saturable site on the nAChR. This binding has an apparent dissociation constant (Kd) of 100 µM. nih.gov The S(-)-enantiomer can also displace the R(+)-enantiomer from this site, but it is significantly less potent, with an IC50 value that is 4-fold higher than that of this compound. nih.gov

Allosteric Inhibition of Acetylcholine Binding: Both enantiomers allosterically inhibit the binding of acetylcholine. This inhibition is stereoselective and occurs over the same concentration range as the direct barbiturate (B1230296) binding. nih.gov

High-Concentration Effects: At concentrations exceeding 1 mM, pentobarbital causes an increase in acetylcholine binding, an effect that lacks significant stereoselectivity and is thought to be mediated by non-specific membrane perturbations. nih.gov

These findings suggest that at lower, more clinically relevant concentrations, pentobarbital acts on allosteric sites on the nAChR, with the R(+) enantiomer showing higher affinity. nih.gov

Table 2: Stereoselective Actions of Pentobarbital Enantiomers on Nicotinic Cholinergic Receptors This interactive table outlines the differential effects of pentobarbital enantiomers on nAChR function.

| Action | This compound | S(-)-Pentobarbital | Stereoselectivity |

|---|---|---|---|

| Inhibition of Cation Flux (IC50) | ~25 µM nih.gov | ~25 µM nih.gov | Weak nih.gov |

| Binding Affinity (Kd) | 100 µM nih.gov | Not reported, but has 4-fold higher IC50 for displacement nih.gov | Yes nih.gov |

| Allosteric Inhibition of ACh Binding | Stereoselective nih.gov | Stereoselective nih.gov | Yes nih.gov |

The interaction of pentobarbital with voltage-gated calcium channels (VGCCs) is markedly stereoselective. nih.gov Research on acutely isolated hippocampal CA1 neurons has demonstrated that S(-)-Pentobarbital causes a reversible, concentration-dependent block of the peak voltage-activated Ca2+ channel current. nih.gov In stark contrast, this compound is almost completely inactive, showing no significant blocking effect at concentrations up to 1 mM. nih.gov

Table 3: Enantiomeric Specificity of Pentobarbital on Voltage-Gated Ca²⁺ Channel Block in Hippocampal Neurons This interactive table compares the inhibitory concentration of pentobarbital enantiomers on Ca²⁺ channel currents.

| Enantiomer | IC50 for Ca²⁺ Current Block | Activity |

|---|---|---|

| This compound | Nearly inactive (up to 1 mM) nih.gov | No significant block nih.gov |

| S(-)-Pentobarbital | 3.5 µM nih.gov | Concentration-dependent block nih.gov |

Studies have shown that the hypnotic effects of pentobarbital can be significantly reduced by antagonists of specific metabotropic glutamate receptors (mGluRs). unc.edu For instance, the mGluR2/3 antagonist LY341495 was found to decrease the duration of pentobarbital-induced hypnosis in mice. unc.edu This suggests that the sedative action of pentobarbital is, at least in part, dependent on the background state of the glutamate system and that blocking presynaptic mGluR2/3 autoreceptors—which increases glutamate release—can counteract pentobarbital's effects. unc.edu This interplay highlights the complex network effects of anesthetics, where modulation of one neurotransmitter system has cascading consequences on others. frontiersin.org

Metabolic Pathways and Stereoselective Biotransformation of Pentobarbital

Role of Hepatic Microsomal Enzyme Systems in Pentobarbital (B6593769) Metabolism

The liver is the principal site for pentobarbital metabolism, which is carried out predominantly by the hepatic microsomal enzyme system. tandfonline.comtestcatalog.orgdrugs.comnih.gov These enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the biotransformation of a wide array of foreign compounds, including drugs. drnaitiktrivedi.comtandfonline.com The cytochrome P450 (CYP) family of enzymes, a key component of the mixed-function oxidase system, plays a crucial role in the oxidative metabolism of pentobarbital. drnaitiktrivedi.communi.cz Specifically, barbiturates are known to be substrates for the CYP2B and CYP2C families in rats, while in humans, they can induce CYP3A3 and CYP3A4. hiv-druginteractions.org The activity of these microsomal enzymes can be influenced by various factors, including the co-administration of other drugs that can either induce or inhibit their function. drnaitiktrivedi.comtandfonline.comnih.gov For instance, phenobarbital, another barbiturate (B1230296), is a known inducer of hepatic microsomal enzymes and can enhance the metabolism of pentobarbital. drnaitiktrivedi.comnih.gov This induction involves an increase in the synthesis of drug-metabolizing enzymes, leading to a more rapid breakdown of the substrate. tandfonline.com

Characterization of Oxidative Biotransformation Pathways (e.g., ω-1 Hydroxylation)

The primary metabolic pathway for pentobarbital is oxidative biotransformation, specifically through hydroxylation. tandfonline.comtestcatalog.org The main route of metabolism is ω-1 oxidation, which involves the hydroxylation of the terminal carbon but one (the penultimate carbon) of the 1-methylbutyl side chain. tandfonline.communi.cznih.gov This reaction leads to the formation of 5-ethyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid, also known as pentobarbital alcohol. tandfonline.comhiv-druginteractions.orgnih.gov This hydroxylation creates a new chiral center at the 3'-position of the side chain. nih.gov Another metabolic pathway involves oxidation at the terminal carbon atom of the 1-methyl-butyl side chain, resulting in the formation of pentobarbital carboxylic acid, which is pharmacologically inactive. hiv-druginteractions.org While ω-1 hydroxylation is the major pathway, other minor pathways may also exist.

Formation of Diastereoisomeric Metabolites from Enantiomers

Due to the presence of a chiral center in the pentobarbital molecule at the 1'-position of the methylbutyl side chain, it exists as two enantiomers: R(+)-pentobarbital and S(-)-pentobarbital. The primary metabolic process of ω-1 hydroxylation introduces a second chiral center at the 3'-position of this side chain. nih.gov Consequently, the metabolism of each enantiomer can result in the formation of two diastereoisomeric alcohol metabolites. tandfonline.com

The metabolism of racemic pentobarbital (a mixture of both enantiomers) therefore yields a mixture of four optically active metabolites. tandfonline.com From this compound, two diastereomeric alcohols are formed. Similarly, S(-)-pentobarbital is metabolized to two different diastereomeric alcohols. tandfonline.com These diastereomers possess different physicochemical properties and may exhibit different rates of formation and elimination.

Stereoselective Metabolism and Elimination of this compound

The metabolism and elimination of pentobarbital are stereoselective, meaning the body processes the R(+) and S(-) enantiomers differently. tandfonline.compsu.edu This stereoselectivity is evident in the rates of metabolism and the relative amounts of the different diastereoisomeric metabolites formed.

In studies with hepatic microsomes from male rats, the metabolism of this compound resulted in the production of nearly equal amounts of its two diastereomeric 3'-alcohol metabolites. nih.gov In contrast, the metabolism of S(-)-pentobarbital was more selective, producing significantly more of one diastereomer over the other. tandfonline.comnih.gov Specifically, S(-)-pentobarbital is primarily hydroxylated to the (1'S, 3'S)-alcohol, with much smaller amounts of the (1'S, 3'R)-alcohol being formed. tandfonline.com

This stereoselective metabolism leads to differences in the plasma concentrations and elimination half-lives of the enantiomers. In humans, the S-(-)-enantiomer has been observed to have a longer duration of sedative effect compared to the R-(+)-enantiomer. psu.edu Analysis of plasma samples from patients who received racemic thiopental (B1682321) (which is metabolized to pentobarbital) revealed that the plasma concentration of this compound was, on average, 29% higher than that of S(-)-pentobarbital, indicating a slower elimination of the R(+) enantiomer in this context. nih.gov

Species-Specific Metabolic Differences (e.g., Human versus Animal Models)

Significant species-specific differences exist in the metabolism of pentobarbital. researchgate.netnih.govfrontiersin.org These variations can be seen in the activity of the hepatic microsomal enzymes and the resulting metabolic profiles. For example, the inhibitory effect of the synthetic pyrethroid empenthrin (B1671229) on pentobarbital metabolism was observed in mice but not in rats, guinea pigs, hamsters, or dogs. nih.gov Furthermore, in vitro studies using recombinant human cytochrome P-450 enzymes identified CYP2B6 and CYP2D6 as being responsible for the biotransformation of pentobarbital to its alcohol metabolite in humans, and empenthrin did not inhibit this process. nih.gov

Studies comparing human and various animal liver microsomes have shown differences in the predominant metabolites formed. researchgate.net For instance, the metabolism of certain compounds can produce human-specific or disproportionate metabolites that are not seen or are present in much lower quantities in animal models. researchgate.net These species differences in drug metabolism are critical considerations when extrapolating preclinical animal data to humans. frontiersin.org The induction of cytochrome P450 enzymes by barbiturates also shows species-related variations in responsiveness. mdpi.com

Impact on Enantiomer Tissue Levels and Distribution (Pre-clinical)

Stereoselective metabolism directly impacts the tissue levels and distribution of pentobarbital enantiomers in preclinical animal models. nih.gov Although a study in mice found no regional differences in the brain concentrations of R(+)- and S(-)-pentobarbital to account for the observed differences in their potencies, stereoselective differences in the rate of metabolism were proposed as a possible explanation for the different durations of action. nih.gov The differential rates at which the enantiomers are metabolized lead to varying concentrations of the parent drug in the body, including the central nervous system where it exerts its effects. The stereoselectivity in protein binding can also contribute to differences in the distribution and total clearance of the enantiomers. ijpsonline.com

Structure Activity Relationship Sar Studies with Focus on R + Pentobarbital

Influence of Stereochemistry on Molecular Interactions and Biological Activity

The three-dimensional orientation of substituents around the chiral carbon atom in pentobarbital (B6593769) significantly dictates its interaction with biological macromolecules, leading to stereoselective biological activity. researchgate.netresearchgate.net The differential effects of the R(+) and S(-) enantiomers are most pronounced at their primary molecular target, the γ-aminobutyric acid type A (GABAA) receptor, and have also been observed at other receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

At the GABAA receptor, barbiturates are known to potentiate the effect of GABA, and at higher concentrations, directly activate the receptor's chloride ion channel. nih.govnih.gov Electrophysiological studies have demonstrated that the S(-) enantiomer of pentobarbital is generally more potent than the R(+) enantiomer in enhancing GABA-evoked responses. nih.govplos.org This suggests that the S(-) configuration has a more favorable interaction with the binding site on the GABAA receptor, leading to a greater biological effect. For instance, studies on frog sensory neurons and cultured mammalian neurons have consistently shown a potency order of S(-)-pentobarbital > racemic pentobarbital > R(+)-pentobarbital for potentiating GABA responses. nih.gov

Beyond the GABAA receptor, the stereochemistry of pentobarbital influences its activity at other ligand-gated ion channels. Research on nAChRs from Torpedo electroplaques revealed that while both enantiomers inhibit cation flux with weak stereoselectivity, their binding characteristics differ. nih.gov (R)-(+)-Pentobarbital was found to bind to a specific site with a four-fold higher affinity than the S-(-)-enantiomer. nih.gov This indicates that the structural requirements for binding and modulation can vary significantly between different receptor types.

Molecular modeling and docking studies provide a theoretical framework for understanding these interactions at an atomic level. A study investigating the binding of pentobarbital enantiomers to the transmembrane domain (TMD) of the human β3 homomeric GABAA receptor predicted that the NH groups of the barbiturate (B1230296) ring on both enantiomers form hydrogen bonds with the residue Glu270. researchgate.net The key difference, however, lay in the steric fit of the methyl group adjacent to the chiral carbon, leading to a calculated binding energy difference between the two isomers. researchgate.net This highlights how the specific 3D arrangement of the R(+) enantiomer's substituents governs its fit within the receptor's binding pocket, influencing the stability of the drug-receptor complex and, consequently, its biological activity.

The differential biological activity is not limited to receptor interactions but also extends to pharmacokinetics, where stereoselective metabolism can affect the duration and intensity of the drug's effect. psu.edu

Correlation between Molecular Structure and Receptor Binding Affinity

The binding affinity of this compound to its receptors is a direct consequence of its molecular structure and the specific non-covalent interactions it can form within the binding pocket. The chiral center at the C5 position of the barbiturate ring, with its specific (R) configuration, dictates the spatial orientation of the ethyl and 1-methylbutyl substituents, which is critical for receptor recognition.

Studies on the nAChR have provided quantitative data on the binding affinities of the pentobarbital enantiomers. In these studies, (R)-(+)-[14C]Pentobarbital bound to a saturable site with an apparent dissociation constant (Kd) of 100 µM. nih.gov In displacement assays, the S-(-)-enantiomer exhibited an IC50 value that was four-fold higher than that of the R(+) enantiomer, indicating a lower binding affinity for this specific site on the nAChR. nih.gov

| Compound | Parameter | Value |

|---|---|---|

| This compound | Apparent Dissociation Constant (Kd) | 100 µM |

| S(-)-Pentobarbital | IC50 (vs this compound) | 4-fold higher than R(+) |

Molecular docking simulations on the human β3 homomeric GABAA receptor have offered further insights into the structure-affinity relationship. These simulations calculated the binding energies for both enantiomers within a putative binding site in the transmembrane domain. The results indicated that (R)-pentobarbital bound more firmly to this site than (S)-pentobarbital, with a calculated binding energy difference of 2.9 kcal/mol. researchgate.net The study attributed this difference not only to hydrogen bonding involving the barbiturate ring but also to the specific steric fit of the methyl group adjacent to the chiral carbon. researchgate.net It is important to note that this finding of stronger binding for the R-enantiomer in a computational model contrasts with electrophysiological data showing higher potency for the S-enantiomer, highlighting the complexity of correlating binding affinity with functional activity.

| Enantiomer | Calculated Binding Energy (kcal/mol) |

|---|---|

| (R)-Pentobarbital | -34.4 |

| (S)-Pentobarbital | -31.5 |

Design Principles for Chiral Barbiturate Analogs Based on Stereochemical Insights

The understanding of how stereochemistry impacts the biological activity of this compound and its enantiomer provides a rational basis for the design of new chiral barbiturate analogs with potentially improved pharmacological profiles. The goal of such design efforts is often to create molecules with greater potency, higher receptor selectivity, or optimized pharmacokinetic properties by leveraging the specific three-dimensional requirements of the target binding site.

A key design principle derived from stereochemical studies is the strategic placement of substituents to optimize interactions within the chiral environment of the receptor binding pocket. Since the S(-) enantiomer of pentobarbital is more potent at GABAA receptors, designing analogs that mimic the spatial arrangement of the S(-) form could lead to more effective compounds. nih.govplos.org This involves synthesizing molecules with a fixed, desired stereochemistry to avoid the complexities of administering a racemic mixture, where one enantiomer might be less active or contribute to off-target effects.

Another design strategy involves modifying the substituents at the chiral C5 position to enhance binding affinity or selectivity. Research on photoreactive analogs of mephobarbital, another chiral barbiturate, has shown that introducing different groups can dramatically alter potency and stereoselectivity. nih.gov For instance, the introduction of a trifluoromethyldiazirine (TFD) moiety into the phenyl ring of a mephobarbital analog resulted in a significant enhancement of potency. nih.gov This suggests that exploring different alkyl or aryl groups at the C5 position of a pentobarbital scaffold, while controlling the stereochemistry, could yield novel analogs with tailored activities. The observation that even minor changes, like switching from a methyl to an ethyl group at the C5 position, can reverse which enantiomer is more potent, highlights the sensitivity of the receptor to the ligand's structure. nih.gov

Furthermore, insights from molecular modeling can guide the design of new analogs. The identification of key interacting residues, such as Glu270 in the GABAA receptor, allows for the design of compounds with functional groups that can form stronger or more specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these residues. researchgate.net By understanding how the methyl group of this compound fits sterically into the binding site, medicinal chemists can design analogs where this group is replaced or repositioned to either improve the fit for a desired activity or to disfavor binding to off-target receptors.

The synthesis of spiro-barbiturates and other derivatives where the C5 substituents are part of a ring structure represents another approach. researchgate.net Creating such constrained analogs can lock the molecule into a specific conformation, which might be more favorable for binding to the target receptor, potentially increasing potency and selectivity. The general principle is that the pharmacological effects of barbiturates are highly dependent on the nature of the substituents at the C5 position of the pyrimidine (B1678525) ring. mdpi.com By combining this knowledge with the crucial insights gained from the stereoselective activity of enantiomers like this compound, a more rational and targeted approach to the design of new chiral barbiturate-based therapeutic agents can be achieved.

Preclinical and in Vitro Research Models for Mechanistic Investigation

In Vivo Animal Models for Mechanistic Insights

In vivo studies in animal models have been conducted to understand the distribution of pentobarbital (B6593769) enantiomers in the brain and whether regional differences in concentration could account for their differing pharmacological effects.

A study in mice examined the concentrations of R(+)- and S(-)-pentobarbital in various brain regions, including the brain stem, hypothalamus, cerebellum, and cortex, following intravenous administration. nih.gov The results of this study indicated that there were no significant regional differences in the concentration of either enantiomer or in the ratio of the barbiturate (B1230296) to its metabolites. nih.gov This lack of regional concentration differences suggests that the observed disparities in the potency and duration of action between the R(+) and S(-) enantiomers are not due to differential distribution within the brain. nih.gov

The study authors proposed that the differences in the pharmacological effects of the pentobarbital enantiomers are more likely attributable to other factors, such as stereoselective differences in their rates of metabolism and/or a differential stereochemical fit to their target receptors in the central nervous system. nih.gov

Pharmacokinetic studies in rabbits and humans have also provided insights into the disposition of pentobarbital enantiomers. nih.gov In humans, the clearance of the S(-)-enantiomer was found to be 25% lower than that of the R(+)-isomer. nih.gov Additionally, the S(-)-enantiomer exhibited stronger binding to plasma proteins (73.5%) compared to the R(+)-enantiomer (63.4%). nih.gov These pharmacokinetic differences, while significant, are thought to only partially explain the longer sedative effect observed with the S-enantiomer. psu.edu

While not specific to R(+)-Pentobarbital, a microdialysis study on the blood-brain equilibration of thiopental (B1682321) enantiomers in rats found that the tissue-to-plasma distribution coefficients of R-thiopental were greater than those of S-thiopental. researchgate.net However, the study found no pharmacokinetic evidence to suggest differences in the rates of equilibration across the blood-brain barrier for the two enantiomers. researchgate.net

The table below summarizes the findings related to the brain distribution of pentobarbital enantiomers.

| Brain Region | Finding | Animal Model | Source |

|---|---|---|---|

| Brain Stem | No significant difference in R(+) and S(-) pentobarbital concentration | Mouse | nih.gov |

| Hypothalamus | No significant difference in R(+) and S(-) pentobarbital concentration | Mouse | nih.gov |

| Cerebellum | No significant difference in R(+) and S(-) pentobarbital concentration | Mouse | nih.gov |

| Cortex | No significant difference in R(+) and S(-) pentobarbital concentration | Mouse | nih.gov |

Investigation of Neurochemical Changes and Receptor Occupancy in Vivo

The in vivo investigation of this compound and its racemic mixture has revealed significant alterations in brain neurochemistry and receptor interactions. Methodologies such as in vivo proton magnetic resonance spectroscopy (¹H MRS) and radioligand-based receptor occupancy (RO) studies have been instrumental in elucidating these effects in animal models. psychogenics.comnih.govspandidos-publications.com

Studies utilizing ¹H MRS in rats have demonstrated that pentobarbital anesthesia induces dose-dependent changes in cerebral metabolite concentrations. nih.gov As the depth of anesthesia increased, significant decreases in γ-aminobutyric acid (GABA), glucose (Glc), and the glutamate (B1630785)/glutamine complex (Glx) were observed. nih.govjst.go.jp For instance, in one study, the concentration of GABA and glucose in the rat brain decreased significantly at the isoelectric state compared to lighter anesthesia states. nih.gov These findings suggest that pentobarbital's anesthetic effect is tightly linked to a reduction in brain energy metabolism and alterations in neurotransmitter systems. nih.govvumc.org Pentobarbital administration has also been shown to decrease the turnover of catecholamines in the brain. annualreviews.org Furthermore, research indicates that pentobarbital can influence the levels of brain-derived neurotrophic factor (BDNF); in rats treated with diazepam and pentobarbital following pilocarpine-induced status epilepticus, BDNF levels were significantly increased, a phenomenon termed 'superinduction'. unimore.it

| Metabolite/Factor | Animal Model | Observed Change | Methodology | Reference |

|---|---|---|---|---|

| γ-aminobutyric acid (GABA) | Rat | Significant Decrease | In Vivo ¹H MRS | nih.gov |

| Glucose (Glc) | Rat | Significant Decrease | In Vivo ¹H MRS | nih.gov |

| Glutamate/Glutamine (Glx) | Dog | Significant Decrease | In Vivo ¹H MRS | jst.go.jp |

| Catecholamines | Rat | Decreased Turnover | Biochemical Analysis | annualreviews.org |

| Brain-Derived Neurotrophic Factor (BDNF) | Rat | Superinduction (with Diazepam) | In Situ Hybridization, Western Blot | unimore.it |

Comparative Enantiomer Brain Levels and Stereoselective Potency Differences in Animal Models

The two enantiomers of pentobarbital, this compound and S(-)-Pentobarbital, exhibit notable differences in their pharmacological potency, which has prompted investigations into their comparative brain levels and stereoselective actions. nih.gov It is widely reported that the S(-) enantiomer possesses greater central nervous system depressant effects than the R(+) enantiomer. nih.gov

Studies comparing the brain concentrations of the two enantiomers after intravenous administration in mice found no significant regional differences in the brain stem, hypothalamus, cerebellum, or cortex. nih.gov The concentrations of R(+)- and S(-)-pentobarbital were determined, and the data did not reveal disparities in enantiomer concentration or barbiturate/metabolite ratios that could account for the observed potency differences. nih.gov This suggests that the stereoselective potency is not primarily due to preferential accumulation of one enantiomer in specific brain regions. nih.gov Similarly, a microdialysis study in rats examining the blood-brain equilibration of thiopental enantiomers found no pharmacokinetic evidence to support different rates of equilibration across the blood-brain barrier. researchgate.netoup.com However, other pharmacokinetic studies have noted modest differences; for example, in rabbits, the R-isomer showed a trend toward a larger volume of distribution than the S-enantiomer. psu.edu In rats, the brain-to-plasma concentration ratio of pentobarbital was found to be approximately 1.5 and remained constant during the experiment. jst.go.jp

The difference in potency is therefore more likely attributable to stereoselective interactions at the receptor level. nih.gov In vitro studies on human GABA-A receptors expressed in Xenopus oocytes have quantified this potency difference. nih.gov For the related compound thiopental, the S(-) enantiomer was found to be approximately twofold more potent than the R(+) enantiomer in potentiating GABA-evoked responses. nih.gov Molecular modeling studies also support stereoselective binding, with calculations showing a significant difference in the binding energies of (R)- and (S)-pentobarbital to the GABA-A receptor transmembrane domain. researchgate.net These stereochemical differences in the fit to the central nervous system receptor, along with potential stereoselective rates of metabolism, are considered the likely reasons for the observed differences in in vivo action. nih.gov

| Compound | EC₅₀ (μM) with 3 μM GABA (mean ± s.e.mean) | Reference |

|---|---|---|

| (-)-S-Thiopentone | 26.0 ± 3.2 | nih.gov |

| rac-Thiopentone | 35.9 ± 4.2 | nih.gov |

| (+)-R-Thiopentone | 52.5 ± 5.0 | nih.gov |

| rac-Pentobarbitone | 97.0 ± 11.2 | nih.gov |

Advanced Analytical Techniques for R + Pentobarbital Research

Chiral Chromatographic Applications for Quantitative Analysis in Biological Matrices

Chiral chromatography is the cornerstone for the enantioselective analysis of pentobarbital (B6593769) in research settings. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) are utilized to separate and quantify the R(+) and S(-) enantiomers in biological matrices like plasma, serum, urine, and hair. ijsra.netnih.govnih.gov

The direct method of chiral separation involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ijsra.netmdpi.com Indirect methods involve a preliminary step where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column. mdpi.com For GC analysis, derivatization is often employed to improve the volatility and chromatographic properties of the barbiturates. jfda-online.com

Sample preparation is a crucial step for analyzing biological samples, aiming to remove interfering substances like proteins. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), chosen based on the drug's polarity and the complexity of the matrix. nih.govoup.com

Modern methods often couple chromatographic systems with mass spectrometry (MS), such as LC-MS/MS, which provides high sensitivity and specificity, allowing for the detection of low concentrations of the drug and its metabolites. ijsra.netoup.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce run times while maintaining high separation efficiency. ijsra.netresearchgate.net Capillary electrophoresis, particularly with cyclodextrins as chiral selectors, is also a highly effective technique for separating barbiturate (B1230296) enantiomers. ijsra.net

Table 1: Chiral Chromatographic Methods for Pentobarbital Analysis

| Technique | Chiral Separation Method | Matrix | Detection | Key Findings/Notes | Reference |

|---|---|---|---|---|---|

| HPLC / UHPLC | Direct (Chiral Stationary Phase) or Indirect (Derivatization) | Plasma, Serum, Hair, Milk | UV, MS, MS/MS | LC-MS/MS offers high sensitivity and specificity for complex samples. UHPLC reduces analysis time. ijsra.netoup.comresearchgate.netresearchgate.net | ijsra.netoup.com |

| Gas Chromatography (GC) | Direct (Chiral Stationary Phase) or Indirect (Derivatization) | Blood, Urine | MS | Derivatization is often necessary to increase volatility. Provides high sensitivity. ijsra.netjfda-online.com | ijsra.net |

| Capillary Electrophoresis (CE) | Chiral selectors (e.g., cyclodextrins) added to buffer | Urine, Meconium, Plasma | UV | Highly effective for separating R and S forms based on differential complex formation. ijsra.netdntb.gov.ua | ijsra.net |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | Serum, Plasma | MS/MS | Offers fast and highly efficient enantiomeric separations, often complementary to LC methods. chromatographyonline.com | chromatographyonline.com |

Spectroscopic Methods for Structural Elucidation and Purity Confirmation in Research

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of R(+)-Pentobarbital in research contexts. While standard spectroscopic methods cannot differentiate between enantiomers, they are vital for verifying the identity of the pentobarbital molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation. wdh.ac.id For pentobarbital, ¹H NMR and ¹³C NMR spectra confirm the presence of the barbiturate ring and the specific alkyl side chains. Although the spectra for R(+) and S(-) enantiomers are identical in a non-chiral solvent, NMR can be used to determine enantiomeric purity by using chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the resulting diastereomeric complexes.

Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups within the pentobarbital molecule. acs.org Key absorption bands in the IR spectrum include N-H stretching from the pyrimidinetrione ring and strong C=O stretching from the three carbonyl groups. These methods are valuable for confirming the compound's identity and can also be used in solid-state analysis to identify different polymorphic forms. acs.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of pentobarbital and to gain structural information from its fragmentation patterns. researchgate.net When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides definitive identification. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with high accuracy. researchgate.net Derivatization can be used to produce mass shifts and modify fragmentation patterns to aid in structural confirmation. jfda-online.com

Table 2: Characteristic Spectral Data for Pentobarbital Research

| Technique | Observation | Purpose in Research | Reference |

|---|---|---|---|

| ¹H NMR | Signals corresponding to protons on the ethyl and 1-methylbutyl side chains, and NH protons of the barbiturate ring. | Confirms the core structure and side chains of the molecule. | |

| ¹³C NMR | Resonances for carbonyl carbons, quaternary carbons, and aliphatic carbons. | Provides a carbon "fingerprint" of the molecule for structural verification. | |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H (~3150–3300 cm⁻¹) and C=O (~1700–1750 cm⁻¹) stretching vibrations. | Functional group identification and confirmation of the barbiturate scaffold. | acs.org |

| Mass Spectrometry (EI-MS) | Exhibits a molecular ion peak (M⁺) and characteristic fragment ions resulting from cleavage of the side chains. | Molecular weight determination and structural elucidation through fragmentation analysis. | researchgate.net |

Immunoassays for Enantioselective Quantification in Research Samples

Immunoassays offer a highly sensitive and specific method for quantifying drugs in biological samples and can be adapted for enantioselective analysis. iu.edu For this compound, enantioselective immunoassays, such as radioimmunoassays (RIA), have been developed to specifically measure one enantiomer in the presence of the other. nih.govnih.gov

The development of these assays involves synthesizing an immunogen that is specific to one enantiomer. nih.gov For pentobarbital, this was achieved by coupling the individual R or S isomer to a carrier protein, such as bovine serum albumin (BSA). nih.govpsu.edu When this conjugate is used to immunize an animal (e.g., a rabbit), it elicits the production of antibodies that selectively bind to the enantiomer used in the immunogen. nih.gov

In a research setting, these enantiomer-specific antibodies are used in a competitive binding assay. A known amount of radiolabeled enantiomer competes with the unlabeled enantiomer in the research sample for a limited number of antibody binding sites. By measuring the amount of bound radioactivity, the concentration of the enantiomer in the sample can be determined. nih.gov

Research has demonstrated the successful development of RIAs for both R- and S-pentobarbital. nih.gov These assays showed high selectivity, with the antibody for one enantiomer exhibiting very low cross-reactivity (around 1.0-1.4%) with the opposite enantiomer. nih.gov Such methods are invaluable for pharmacokinetic studies that aim to understand the different metabolic fates of each enantiomer in a biological system. nih.govnih.gov

Future Directions and Unaddressed Research Gaps for R + Pentobarbital Studies

Elucidation of Unidentified Metabolic Pathways and Metabolite Activity

The metabolism of pentobarbital (B6593769) is primarily hepatic, involving oxidation of the side chain to form diastereomeric alcohols and further oxidation to a carboxylic acid derivative. However, a comprehensive profile of all metabolites, especially those unique to the R(+) enantiomer, is incomplete. The potential for minor or previously unidentified metabolic pathways exists, and the biological activity of these metabolites is largely unknown. annualreviews.org

Future research should focus on:

Advanced Metabolomic Profiling: Utilizing high-throughput metabolomics strategies, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, can help identify and quantify the full spectrum of metabolites derived from R(+)-pentobarbital in various biological matrices like urine, plasma, and hepatic tissues. rsc.orgrsc.org This can reveal novel or low-abundance metabolites that traditional methods may have missed. researchgate.net

Enzyme System Characterization: Identifying the specific cytochrome P450 (CYP) isozymes responsible for the stereoselective metabolism of this compound is crucial. While general barbiturate (B1230296) metabolism is known, the specific enzymes favoring one enantiomer over the other require further investigation. annualreviews.org

Table 1: Potential Research Approaches for this compound Metabolism

| Research Area | Technique/Methodology | Objective |

|---|---|---|

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS), NMR Spectroscopy | To identify the complete profile of this compound metabolites, including novel and minor compounds. rsc.orgrsc.org |

| Enzyme Phenotyping | Recombinant Human CYP Enzymes, Human Liver Microsomes | To determine the specific CYP450 isozymes responsible for the stereoselective metabolism of the R(+) enantiomer. |

| Metabolite Activity Screening | In vitro receptor binding assays, Electrophysiology | To assess the pharmacological activity of identified metabolites at relevant CNS targets. |

Deeper Understanding of Enantiomer-Specific Receptor Subtype Interactions Across Diverse CNS Regions

Pentobarbital exerts its primary effects by modulating γ-aminobutyric acid type A (GABA-A) receptors. patsnap.com These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), leading to a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions. oup.combiomolther.org The enantiomers of pentobarbital likely exhibit different affinities and efficacies at these various subtypes.

Key research gaps include:

Subunit-Specific Interactions: While it is known that pentobarbital can modulate receptors containing different subunits, a detailed characterization of how this compound versus S(-)-pentobarbital interacts with specific subunit combinations (e.g., α1β2γ2, α5β3γ2) is needed. Studies have shown that expressing certain subunits, like the epsilon subunit, can render GABA-A receptors insensitive to pentobarbital, highlighting the importance of subunit composition. nih.gov

Neuroanatomical Specificity: GABA-A receptor subtypes are not uniformly expressed throughout the CNS. oup.com Future studies using techniques like autoradiography with radiolabeled enantiomers or electrophysiological recordings in specific brain slices (e.g., hippocampus, thalamus, cortex) could map the regional selectivity of this compound. This would help correlate its molecular interactions with network-level effects.

Allosteric Modulation Nuances: The potentiation of GABA-A receptors by barbiturates is complex. Research should explore whether the R(+) and S(-) enantiomers differ in their ability to enhance GABA efficacy versus directly gating the channel at higher concentrations, and how this varies among receptor subtypes. The concept of enantiomer-specific signaling has been demonstrated for other receptor systems and provides a strong rationale for this line of inquiry. nih.gov

Table 2: GABA-A Receptor Subunits and Potential for Enantiomer-Specific Research

| Subunit Family | Known Role/Property | Unaddressed Question for this compound |

|---|---|---|

| Alpha (α1-α6) | Mediate diverse effects; α1 is associated with sedation. | Does this compound show preferential affinity or efficacy for specific α subunits compared to S(-)-pentobarbital? |

| Beta (β1-β3) | Essential for channel function and are targets for anesthetics like etomidate. nih.gov | What is the differential contribution of β subunits to the binding and modulatory action of each pentobarbital enantiomer? |

| Gamma (γ1-γ3) | Typically required for benzodiazepine (B76468) modulation. | How does the presence of a γ subunit influence the stereoselectivity of pentobarbital's action? biomolther.org |

| Epsilon (ε) | Confers insensitivity to pentobarbital modulation. nih.gov | What is the precise molecular mechanism by which the ε subunit prevents this compound binding or modulation? |

Development of Novel Stereoselective Synthetic Methodologies for Enhanced Research Access

A significant barrier to detailed pharmacological studies of this compound is the limited availability of the pure enantiomer. Traditional syntheses often yield a racemic mixture, requiring challenging and often inefficient chiral separation. The development of robust and efficient stereoselective synthetic routes is paramount for advancing research.

Future directions in synthesis should include:

Asymmetric Catalysis: Exploring modern catalytic methods, such as transition-metal-catalyzed asymmetric allylic alkylation or organocatalytic approaches, could provide direct access to the chiral center in pentobarbital with high enantiomeric excess. mdpi.com Such methods have been successfully applied to related barbituric acid derivatives. mdpi.com

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the barbiturate core could be an effective strategy.

Crystallization-Induced Diastereomer Transformation: This technique, which allows for the conversion of an undesired diastereomer into the desired one in solution, could be developed for intermediates in the synthesis of this compound. researchgate.net

Table 3: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Asymmetric Allylic Alkylation | Pd-catalyzed reaction using chiral ligands to introduce the chiral side chain onto a pro-chiral barbiturate derivative. mdpi.com | High potential for excellent enantioselectivity (high % ee); catalytic nature reduces chiral waste. |

| Organocatalysis | Use of small organic molecules (e.g., proline derivatives) as catalysts for stereoselective C-C bond formation. nih.gov | Avoids use of heavy metals; often operates under mild conditions. |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent or chiral chromatography. | Applicable to existing racemic synthesis routes. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer, allowing for separation. | High stereospecificity; environmentally benign conditions. |

Exploration of Non-GABAergic Mechanisms and Their Stereoselectivity

Unaddressed research areas are:

Glutamate (B1630785) Receptors: Investigating the effects of this compound on AMPA, NMDA, and kainate receptors. Inhibition of these excitatory receptors could be a component of its CNS depressant effects. Studies on other anesthetics have shown stereoselective inhibition of NMDA receptors. nih.gov

Voltage-Gated Ion Channels: Assessing the modulation of voltage-gated sodium, potassium, and calcium channels by each enantiomer is necessary. Effects on these channels could influence neuronal excitability and neurotransmitter release.

Other Ligand-Gated Ion Channels: Targets such as neuronal nicotinic acetylcholine (B1216132) (nnACh) receptors could also be modulated stereoselectively by pentobarbital enantiomers. oup.comnih.gov

A systematic screening of R(+)- and S(-)-pentobarbital against a panel of CNS targets would be highly informative.

Utilization of Advanced Computational Modeling for Receptor-Ligand Dynamics and Enantiomer Interactions

Computational chemistry provides powerful tools to investigate drug-receptor interactions at an atomic level, offering insights that are difficult to obtain through experimental methods alone. frontiersin.orgnih.gov These approaches are ideally suited for exploring the structural basis of pentobarbital's stereoselectivity.

Future computational studies should focus on:

Homology Modeling and Molecular Docking: In the absence of a high-resolution crystal structure of pentobarbital bound to the GABA-A receptor, homology models based on related structures can be used. Docking R(+)- and S(-)-pentobarbital into the putative binding site(s) on different GABA-A receptor subtype models can predict binding poses and affinities. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the receptor-ligand complex over time. mdpi.com These simulations can reveal how each enantiomer affects the conformational flexibility of the receptor, the stability of the binding interaction, and the mechanics of ion channel gating. numberanalytics.com

Free Energy Calculations: Methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the relative binding free energies of the two enantiomers, providing a quantitative prediction of stereoselectivity that can be correlated with experimental data.

Table 4: Application of Computational Methods to this compound Research

| Computational Method | Specific Application | Expected Insight |

|---|---|---|

| Molecular Docking | Predict the binding pose of R(+) and S(-) pentobarbital within the GABA-A receptor binding pocket. nih.govmdpi.com | Identification of key interacting amino acid residues and the structural basis for enantioselectivity. |

| Molecular Dynamics (MD) Simulation | Simulate the time-evolution of the receptor-enantiomer complex. mdpi.com | Understanding of the stability of binding, conformational changes in the receptor, and allosteric communication pathways. |

| Binding Free Energy Calculations | Quantify the difference in binding affinity between the R(+) and S(-) enantiomers. | A theoretical prediction of the degree of stereoselectivity to compare with experimental results. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model electronic effects within the binding site with high accuracy. | Detailed analysis of specific interactions, such as hydrogen bonds or van der Waals forces, that govern binding. |

Q & A

Q. How is the pentobarbital sleeping test standardized to assess hepatic metabolic function in preclinical models?

The pentobarbital sleeping test measures hepatic cytochrome P450 activity by quantifying sleep latency and duration after intraperitoneal administration (50 mg/kg in rodents). Key parameters include:

- Sleep latency : Time from injection to loss of righting reflex (typically <5 minutes in controls).

- Sleep duration : Normalized to control baselines (e.g., 60–90 minutes in healthy mice) . Statistical analysis requires ANOVA with Bonferroni correction for multi-group comparisons, ensuring significance thresholds (p ≤ 0.05) are applied to account for variability in metabolic rates .

Q. What are the critical considerations for dose selection in rodent anesthesia studies using R(+)-Pentobarbital?

Dosage depends on the study goal (sedation vs. euthanasia) and species-specific metabolism:

- Anesthesia : 30–50 mg/kg (intraperitoneal) for surgical planes, adjusted for strain-specific sensitivity.

- Euthanasia : 150 mg/kg (intravenous) to ensure rapid onset . Pre-trial validation with pilot cohorts is essential to avoid under/overdosing, as hepatic enzyme induction (e.g., via ZEN exposure) can alter pharmacokinetics .

Q. How do researchers mitigate confounding variables in studies assessing this compound’s GABAA receptor modulation?

- Control groups : Include vehicle-treated and GABA-only cohorts to isolate pentobarbital-specific effects.

- Electrophysiological protocols : Use two-microelectrode voltage clamp on α1β3γ2L GABAA receptors to quantify direct activation vs. GABA modulation .

- Inhibition correction : Apply single-sweep "notch" methods to disentangle agonist and inhibitory effects at high concentrations (>1 mM) .

Advanced Research Questions

Q. How can contradictions in pentobarbital’s dual role as a GABAA agonist and inhibitor be resolved experimentally?

Advanced models like the Monod-Wyman-Changeux allosteric co-agonist framework quantify pentobarbital’s efficacy by:

- Correcting for inhibition : Subtract inhibitory effects (IC50 ≈ 1 mM) from steady-state activation data using α1β3γ2L receptor assays .

- Parameter optimization : Estimate binding affinity (KPB = 5 mM) and efficacy via maximum open probability (Popen) comparisons with GABA . Contradictions often arise from unaccounted inhibition; thus, dual-effect modeling is critical for accurate interpretation.

Q. What methodological adjustments are needed when studying this compound’s interaction with anticonvulsants in seizure models?

- Pharmacokinetic overlap : Monitor pentobarbital’s autoinduction of CYP enzymes, which accelerates its own metabolism and alters anticonvulsant efficacy (e.g., phenytoin) .

- EEG-coupled behavioral assays : Combine electroencephalography with seizure scoring to distinguish sedative vs. anticonvulsant effects .

- Ethical compliance : Adhere to NIH guidelines for repeated dosing (e.g., ≤10 mg/kg top-ups in longitudinal studies) to avoid undue distress .

Q. How do researchers address variability in hepatic metabolism when interpreting pentobarbital sleeping time data across studies?

- Normalization : Express sleeping time as a ratio to baseline controls (e.g., post-PVL surgery vs. sham) .

- CYP isoform profiling : Quantify CYP2C9/2C19 activity via LC-MS to correlate enzyme levels with sleep duration outliers .

- Meta-analysis frameworks : Use random-effects models to aggregate data from heterogeneous cohorts, weighting studies by sample size and methodological rigor .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in pentobarbital studies?

- Non-linear regression : Fit sigmoidal curves (log[agonist] vs. response) to EC50/IC50 data using GraphPad Prism .

- Multivariate analysis : Apply PCA to identify confounding variables (e.g., age, sex) in large datasets .

- Power analysis : Ensure n ≥ 8/group for rodent studies to detect 20% differences with 80% power .

Q. How should researchers design protocols to comply with ethical standards in pentobarbital-based euthanasia?

- Solution formulation : Use commercially available euthanasia solutions (390 mg/mL pentobarbital + 50 mg/mL phenytoin) to ensure consistency and reduce compounding risks .

- Documentation : Include detailed anesthetic depth criteria (e.g., absence of corneal reflex) and post-mortem verification in IACUC submissions .

Data Presentation and Reporting

Q. What are the best practices for reporting pentobarbital-related data in preclinical studies?

- Metric precision : Report dosages as mg/kg (±0.1 mg) and volumes as mL/kg (±0.01 mL) .

- Transparency : Disclose all sources of variability (e.g., vendor-specific strain differences) in supplementary materials .

- Reproducibility : Follow ARRIVE guidelines for animal research, including randomization and blinding protocols .

Q. How can researchers reconcile conflicting findings on pentobarbital’s efficacy in alcohol interaction studies?

- Cross-study harmonization : Standardize alcohol administration routes (oral gavage vs. vapor chambers) to reduce pharmacokinetic variability .

- Subjective effect scales : Use validated tools like the Sedative Drug Effects Questionnaire (SDEQ) to quantify sedation synergism .

- Mechanistic follow-ups : Conduct receptor-binding assays to clarify whether alcohol enhances pentobarbital’s GABAA efficacy or inhibits compensatory glutamate pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.